

## Combination Therapy of Firsocostat and Semaglutide for NASH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Nonalcoholic Steatohepatitis (NASH) is rapidly evolving, with combination therapies emerging as a promising strategy to address the multifaceted pathophysiology of the disease. This guide provides a comprehensive comparison of the combination therapy involving **firsocostat**, an Acetyl-CoA Carboxylase (ACC) inhibitor, and semaglutide, a Glucagon-Like Peptide-1 (GLP-1) receptor agonist. We will delve into the experimental data, detail the methodologies of key clinical trials, and compare this combination with other therapeutic alternatives.

### **Mechanism of Action: A Dual Approach**

The rationale behind combining **firsocostat** and semaglutide lies in their complementary mechanisms of action targeting different pathways involved in NASH pathogenesis.[1][2]

**Firsocostat**, a liver-directed ACC inhibitor, targets the de novo lipogenesis (DNL) pathway.[3] [4] ACC is a rate-limiting enzyme in the synthesis of fatty acids. By inhibiting both ACC1 and ACC2 isoforms, **firsocostat** aims to decrease hepatic fat accumulation and potentially reduce lipotoxicity.[3][5]

Semaglutide, a GLP-1 receptor agonist, has a broader, multi-faceted mechanism.[6][7] It improves glycemic control, promotes weight loss, and has direct anti-inflammatory and anti-fibrotic effects on the liver.[8][9][10][11] Its action on reducing appetite and improving insulin sensitivity addresses the systemic metabolic dysregulation that drives NASH.[7][11]





Click to download full resolution via product page

Fig. 1: Synergistic Mechanisms of Firsocostat and Semaglutide in NASH.



## Clinical Trial Data: Firsocostat and Semaglutide Combination

A key study evaluating this combination is a Phase II, open-label trial (NCT03987074).[1][12] This trial assessed the safety and efficacy of semaglutide alone and in combination with **firsocostat** and/or the farnesoid X receptor (FXR) agonist cilofexor in patients with NASH and mild-to-moderate fibrosis.[1]

### **Efficacy Data**

The combination of semaglutide and **firsocostat** demonstrated greater improvements in liver steatosis compared to semaglutide monotherapy, despite similar levels of weight loss.[1]

| Parameter                                                              | Semaglutide Monotherapy<br>(n=21) | Semaglutide + Firsocostat<br>(n=22) |
|------------------------------------------------------------------------|-----------------------------------|-------------------------------------|
| Absolute Change in MRI-PDFF from Baseline                              | -8.0%                             | -11.0%                              |
| Weight Loss                                                            | 7-10%                             | 7-10%                               |
| MRI-PDFF: Magnetic<br>Resonance Imaging-Proton<br>Density Fat Fraction |                                   |                                     |

Table 1: Change in Liver Fat and Body Weight at 24 Weeks[1]

The combination therapy also led to improvements in liver biochemistry and non-invasive tests of fibrosis.[1]

### Safety and Tolerability

The combination of semaglutide and **firsocostat** was generally well-tolerated. The incidence of adverse events was similar across treatment groups, with the most common being gastrointestinal in nature.[1]

### **Comparison with Alternative Therapies**



The therapeutic pipeline for NASH includes several monotherapies and combination strategies. [2][13][14]

| Therapy                      | Mechanism of<br>Action         | Key Efficacy<br>Findings (Phase<br>II/III)                                                                                                            | Notable Side<br>Effects                               |
|------------------------------|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Semaglutide<br>(Monotherapy) | GLP-1 Receptor<br>Agonist      | NASH resolution in<br>59% of patients (0.4<br>mg dose) vs. 17% in<br>placebo.[8][9][11] No<br>significant<br>improvement in<br>fibrosis stage.[9][15] | Gastrointestinal (nausea, constipation, vomiting).[9] |
| Firsocostat<br>(Monotherapy) | ACC Inhibitor                  | 29% relative reduction<br>in liver fat at 12<br>weeks.[3][4][16]                                                                                      | Increase in plasma<br>triglycerides.[3][4][16]        |
| Obeticholic Acid<br>(OCA)    | FXR Agonist                    | Improvement in fibrosis by ≥1 stage in 23% of patients vs. 12% in placebo.[2]                                                                         | Pruritus, increase in LDL cholesterol.                |
| Elafibranor                  | PPAR-α/δ Agonist               | Being tested in a<br>Phase III study.[2]                                                                                                              | Generally well-<br>tolerated.                         |
| Cilofexor + Firsocostat      | FXR Agonist + ACC<br>Inhibitor | Significant improvements in hepatic steatosis, liver biochemistry, and serum fibrosis markers.[17]                                                    | Pruritus, headache,<br>diarrhea, nausea.[18]          |

Table 2: Comparison of Firsocostat/Semaglutide Combination with Other NASH Therapies





Click to download full resolution via product page

Fig. 2: Landscape of Investigational NASH Therapies.

# Experimental Protocols Phase II Trial of Semaglutide, Cilofexor, and Firsocostat (NCT03987074)

• Study Design: A phase II, randomized, open-label, proof-of-concept trial.[1][12]



- Patient Population: 108 patients with NASH, either with F2-F3 fibrosis on biopsy or MRI-PDFF ≥10% and liver stiffness by transient elastography ≥7 kPa.[1][12]
- Treatment Arms:
  - Semaglutide 2.4 mg once weekly (monotherapy)
  - Semaglutide + Cilofexor 30 mg once daily
  - Semaglutide + Cilofexor 100 mg once daily
  - Semaglutide + Firsocostat 20 mg once daily
  - Semaglutide + Cilofexor 30 mg + Firsocostat 20 mg once daily
- Treatment Duration: 24 weeks.[1]
- Primary Endpoint: Safety.[1][12]
- Efficacy Endpoints: All efficacy endpoints were exploratory and included changes in liver steatosis (MRI-PDFF), liver biochemistry, and non-invasive markers of fibrosis.[1][12]





Click to download full resolution via product page

Fig. 3: Workflow of the Phase II Combination Therapy Trial (NCT03987074).

### **Conclusion and Future Directions**

The combination of **firsocostat** and semaglutide represents a promising therapeutic strategy for NASH by targeting both hepatic lipid metabolism and systemic metabolic dysregulation.[1] Early clinical data suggest that this combination can lead to greater improvements in liver steatosis than semaglutide alone.[1] However, as this was a small-scale, open-label trial, larger, double-blind, placebo-controlled trials are necessary to confirm the efficacy and safety of this combination therapy in NASH.[1]



Ongoing and future studies, such as the WAYFIND trial (NCT04971785), will further elucidate the role of this and other combination therapies in patients with NASH, including those with advanced fibrosis and cirrhosis.[19][20] The development of effective combination therapies is a critical step towards addressing the significant unmet medical need in NASH.[21][22]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis -PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 4. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Evolving role of semaglutide in NAFLD: in combination, weekly and oral administration [frontiersin.org]
- 7. Role of Glucagon-Like Peptide-1 Receptor Agonists in the Management of Non-Alcoholic Steatohepatitis: A Clinical Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. mediacdn.gi.org [mediacdn.gi.org]
- 10. Mechanisms of Non-alcoholic Fatty Liver Disease and Beneficial Effects of Semaglutide: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaglutide for nonalcoholic steatohepatitis: closer to a solution? PMC [pmc.ncbi.nlm.nih.gov]



- 12. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alacrita.com [alacrita.com]
- 14. Current therapies and new developments in NASH | Gut [gut.bmj.com]
- 15. Semaglutide 2·4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: a randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. gilead.com [gilead.com]
- 18. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 19. Studypages A Study of a New Investigational Treatment Combination for NASH [studypages.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. gut.bmj.com [gut.bmj.com]
- 22. Rational combination therapy for NASH: Insights from clinical trials and error PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy of Firsocostat and Semaglutide for NASH: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609510#firsocostat-and-semaglutide-combination-therapy-in-nash-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com